5-Bromo-3-isopropylbenzo[d]isoxazole
Description
Significance of the Benzisoxazole Scaffold in Contemporary Heterocyclic Chemistry
The benzisoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. The inherent structural features of benzisoxazole, including its aromaticity, rigidity, and the presence of both hydrogen bond donors and acceptors, contribute to its versatile binding capabilities with various biological targets. nih.gov
This has led to the development of a number of drugs incorporating this moiety, such as the anticonvulsant zonisamide (B549257) and the antipsychotic risperidone. The broad spectrum of pharmacological activities associated with benzisoxazole derivatives includes antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties, making it a focal point for drug discovery and development. nih.govnih.gov
Overview of Substituted Benzisoxazole Derivatives in Chemical Synthesis and Theoretical Studies
The versatility of the benzisoxazole scaffold is further enhanced by the ability to introduce a wide array of substituents at various positions on the bicyclic ring. These substitutions allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn can modulate its biological activity.
Theoretical studies, often employing computational methods like Density Functional Theory (DFT), have provided valuable insights into the electronic properties and reactivity of substituted benzisoxazoles. These studies help in understanding structure-activity relationships and in the rational design of new derivatives with desired properties.
Research Focus on 5-Bromo-3-isopropylbenzo[d]isoxazole: A Derivative for In-depth Investigation
Within the extensive family of benzisoxazole derivatives, this compound presents itself as a compound of significant interest for chemical investigation. The presence of a bromine atom at the 5-position and an isopropyl group at the 3-position suggests a unique combination of steric and electronic properties. While specific research on this exact molecule is not extensively documented, its structural components are well-represented in the broader benzisoxazole literature, allowing for a prospective analysis of its chemical profile and potential applications.
This article aims to provide a comprehensive overview of this compound by examining the known properties of closely related analogues, exploring potential synthetic pathways, and postulating its likely chemical behavior and areas for future research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-bromo-3-propan-2-yl-1,2-benzoxazole |
InChI |
InChI=1S/C10H10BrNO/c1-6(2)10-8-5-7(11)3-4-9(8)13-12-10/h3-6H,1-2H3 |
InChI Key |
PHCSEDLZOYTIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3 Isopropylbenzo D Isoxazole and Analogous Structures
Established Synthetic Pathways for Benzisoxazole Core Structures
The foundational benzisoxazole (or 1,2-benzisoxazole) ring system can be assembled through several reliable synthetic routes. These pathways form the basis for producing more complex derivatives like 5-Bromo-3-isopropylbenzo[d]isoxazole.
A traditional and direct method for forming the benzisoxazole ring involves the intramolecular cyclization of ortho-substituted aryl oximes. This approach typically starts with an ortho-hydroxyaryl ketone or aldehyde, which is converted to its corresponding oxime. Subsequent cyclization, often promoted by a base or thermal conditions, leads to the formation of the N-O bond and the closure of the five-membered isoxazole (B147169) ring.
For the synthesis of a 3-isopropyl substituted benzisoxazole via this route, the required starting material would be an ortho-hydroxyaryl isopropyl ketone. The base-promoted ring closure is a common modification for preparing various 3-substituted benzisoxazoles, including those with alkyl groups. chim.it The reaction proceeds through the deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the oxime, displacing a leaving group to form the heterocyclic ring.
The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocycles, including benzisoxazoles. rsc.org This strategy involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, like an alkyne or alkene. In the context of benzisoxazole synthesis, the most relevant approach is the [3+2] cycloaddition of an in situ generated nitrile oxide with benzyne (B1209423). nih.govresearchgate.net
This method is particularly advantageous because both benzyne and the nitrile oxide are highly reactive intermediates that can be generated simultaneously in one pot, which leads to cleaner reactions and higher yields compared to methods where one intermediate is pre-formed. rsc.orgthieme-connect.com Benzyne is typically generated from precursors like ortho-(trimethylsilyl)phenyl triflate upon treatment with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). nih.govthieme-connect.com The same fluoride source can also act as a base to dehydrochlorinate a hydroximoyl chloride, generating the required nitrile oxide. nih.govthieme-connect.com The reaction is often rapid, completing in seconds or minutes under mild conditions. rsc.org
To synthesize a 3-isopropylbenzisoxazole using this method, the required precursor would be the hydroximoyl chloride derived from isobutyraldehyde (B47883). The reaction tolerates a wide range of functional groups on both the nitrile oxide and benzyne precursors, allowing for the synthesis of diverse benzisoxazoles. thieme-connect.comthieme-connect.com
| Benzyne Precursor | Nitrile Oxide Precursor | Conditions | Yield | Reference |
|---|---|---|---|---|
| o-(Trimethylsilyl)phenyl triflate | Aryl hydroximoyl chlorides | TBAF, THF, r.t., 30 s | 75-99% | thieme-connect.com |
| Anthranilic acid | α-Chloro oximes | t-BuONO, K2CO3, Microwave | 39-85% | thieme-connect.com |
| o-(Trimethylsilyl)phenyl triflate | Various chlorooximes | CsF, Acetonitrile, Slow addition | Up to 90% | nih.gov |
Modern synthetic chemistry has introduced transition-metal catalysis as a powerful tool for heterocycle synthesis. Palladium-catalyzed reactions, in particular, have been developed for the construction of benzisoxazoles. One notable example is an intermolecular [4+1] annulation that proceeds via C-H bond activation. rsc.orgthieme-connect.com
In this approach, an N-phenoxyacetamide reacts with an aldehyde in the presence of a palladium catalyst. thieme-connect.comresearchgate.net The reaction involves the activation of the C-H bond ortho to the phenoxy group, directed by the acetamide (B32628) functionality. This forms a palladacycle intermediate, which then undergoes a cascade of reactions with the aldehyde to construct the C-C and C=N bonds of the isoxazole ring. researchgate.net A key feature of this method is the involvement of a Pd(II)-Pd(IV)-Pd(II) catalytic cycle, which necessitates an oxidizing agent. thieme-connect.com
This strategy offers a distinct advantage in its ability to assemble the benzisoxazole core from readily available starting materials. For the synthesis of a 3-isopropyl derivative, isobutyraldehyde would be used as the aldehyde component in the reaction. thieme-connect.com The methodology is tolerant of various functional groups on both the N-phenoxyacetamide and the aldehyde. thieme-connect.com
| N-Phenoxyacetamide Substituent | Aldehyde | Yield | Reference |
|---|---|---|---|
| 4-Me | Benzaldehyde | 85% | thieme-connect.com |
| 4-F | Benzaldehyde | 88% | thieme-connect.com |
| Unsubstituted | Cyclohexanecarboxaldehyde | 71% | thieme-connect.com |
| Unsubstituted | Isobutyraldehyde | 65% | thieme-connect.com |
Targeted Synthesis Strategies for Specific Substituents
To synthesize the specific target molecule, this compound, strategies must be employed to introduce the bromine and isopropyl substituents at the correct positions. This can be achieved either by starting with precursors already containing these groups or by functionalizing the benzisoxazole ring after its formation.
The introduction of a bromine atom at the 5-position of the benzisoxazole ring can be accomplished in two primary ways:
Starting from a Brominated Precursor: This is often the most regioselective method. For the synthetic routes described above, one would begin with a starting material that already contains a bromine atom at the desired position.
For the aryl oxime cyclization , the starting material would be a 4-bromo-2-hydroxyaryl isopropyl ketone.
For the 1,3-dipolar cycloaddition , a 4-brominated benzyne precursor, such as 1-bromo-2-(trimethylsilyl)-3-(trifluoromethanesulfonyloxy)benzene, would be used.
For the palladium-catalyzed approach , the synthesis would start with an N-(4-bromophenoxy)acetamide. thieme-connect.com
Direct Bromination of the Benzisoxazole Core: Electrophilic bromination of a pre-formed 3-isopropylbenzo[d]isoxazole is another possibility. Isoxazole rings can undergo electrophilic substitution, though the reaction conditions must be carefully controlled. rsc.org Reagents like bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used for such transformations. acs.orgnih.gov The position of bromination (C4, C5, C6, or C7) would be directed by the existing isopropyl group and the electronic nature of the fused ring system. The presence of the benzene (B151609) ring typically directs electrophilic substitution onto the benzene portion of the molecule rather than the isoxazole ring itself.
The substituent at the C-3 position of the benzisoxazole ring is almost invariably determined by the non-aromatic precursor used in the cyclization reaction.
In the cyclization of ortho-hydroxyaryl oximes , the C-3 substituent originates from the carbonyl group of the starting ketone. To obtain a 3-isopropyl group, one must start with an ortho-hydroxyaryl isopropyl ketone. chim.it
In the 1,3-dipolar cycloaddition of nitrile oxides and benzyne, the C-3 substituent comes from the R-group of the nitrile oxide (R-C≡N⁺-O⁻). Therefore, to install an isopropyl group, the reaction must utilize a nitrile oxide generated from isobutyraldoxime or its corresponding hydroximoyl chloride. nih.gov
In the palladium-catalyzed [4+1] annulation , the C-3 substituent is derived from the aldehyde coupling partner. The use of isobutyraldehyde directly installs the isopropyl group at the C-3 position of the resulting benzisoxazole. thieme-connect.com
By combining these strategies—selecting an appropriately brominated aromatic precursor and a cyclization partner that introduces the isopropyl group—the targeted synthesis of this compound can be achieved through multiple robust synthetic pathways.
An exploration into the synthesis of this compound and its structural analogs reveals a variety of sophisticated chemical strategies. These methodologies focus on the efficient construction of the core benzisoxazole ring system, employing advanced techniques that prioritize yield, selectivity, and environmentally conscious principles. This article delves into specific synthetic approaches, including multi-component and cascade reactions, green chemistry techniques, and the underlying reaction mechanisms.
Chemical Reactivity and Transformations of 5 Bromo 3 Isopropylbenzo D Isoxazole
Reactivity Profiles of the Benzisoxazole Ring System
The benzisoxazole ring system is an aromatic heterocycle, and its reactivity is influenced by the electron-donating and -withdrawing characteristics of its substituents. The presence of the bromine atom and the isopropyl group on the benzene (B151609) and isoxazole (B147169) moieties, respectively, imparts a specific electronic distribution that governs its susceptibility to various chemical transformations.
Electrophilic Aromatic Substitution on the Benzene Moiety
Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. In the case of 5-Bromo-3-isopropylbenzo[d]isoxazole, the site of electrophilic attack on the benzene ring is directed by the existing substituents. The isoxazole ring, being a heterocyclic system, generally acts as a deactivating group, making the fused benzene ring less reactive towards electrophiles than benzene itself.
The bromine atom at the 5-position is a deactivating but ortho-, para-directing group due to the interplay of its inductive and resonance effects. The isopropyl group at the 3-position of the isoxazole ring has a minor electronic influence on the benzene moiety. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the bromine atom, which are the 4- and 6-positions. However, steric hindrance from the adjacent isopropyl group might disfavor substitution at the 4-position.
| Position of Substitution | Directing Influence | Predicted Reactivity |
| 4-position | Ortho to Bromine | Possible, but may be sterically hindered |
| 6-position | Para to Bromine | Favorable |
| 7-position | Meta to Bromine | Less Favorable |
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com The specific conditions for these reactions would need to be optimized to account for the deactivating nature of the benzisoxazole ring system.
Nucleophilic Substitution at the Bromine Position
The bromine atom at the 5-position of the benzisoxazole ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. libretexts.org However, its reactivity can be enhanced by the presence of strongly electron-withdrawing groups on the aromatic ring, which can stabilize the intermediate Meisenheimer complex. libretexts.org In the absence of such activating groups, harsh reaction conditions or the use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), would be necessary to achieve substitution at the bromine position. acs.org
Reactions Involving the Isopropyl Side Chain
The isopropyl group at the 3-position is an alkyl substituent and can undergo reactions typical of such groups. These reactions primarily involve free radical substitution at the benzylic-like position (the carbon atom of the isopropyl group attached to the isoxazole ring) under appropriate conditions, such as exposure to UV light or the use of radical initiators. For instance, halogenation with N-bromosuccinimide (NBS) could potentially introduce a bromine atom at this position.
Ring-Opening and Ring-Closure Transformations of Isoxazoles
A characteristic reaction of the isoxazole ring is its propensity to undergo ring-opening reactions under various conditions, including reductive, oxidative, and base- or acid-catalyzed transformations. The cleavage of the weak N-O bond is a common feature of these reactions. For instance, catalytic hydrogenation can lead to the reductive cleavage of the N-O bond, followed by further transformations of the resulting intermediate.
These ring-opening reactions provide a versatile pathway to synthesize a variety of other acyclic and heterocyclic compounds. The specific products formed depend on the nature of the substituents on the isoxazole ring and the reaction conditions employed.
Reactivity of Bromo-Substituted Isoxazole Derivatives
The bromine atom on the benzisoxazole ring significantly influences its reactivity. As mentioned, it directs incoming electrophiles to the ortho and para positions. Furthermore, the carbon-bromine bond can participate in a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of functional groups at the 5-position, making bromo-substituted benzisoxazoles valuable synthetic intermediates. nih.gov
| Reaction Type | Reagent | Product Type |
| Suzuki Coupling | Boronic acid/ester, Pd catalyst, Base | Aryl/heteroaryl substituted benzisoxazole |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl substituted benzisoxazole |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino substituted benzisoxazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl substituted benzisoxazole |
Table 2: Potential Cross-Coupling Reactions at the 5-Bromo Position
Functional Group Interconversions on the this compound Scaffold
Beyond the primary reactions of the core structure, the substituents themselves can be chemically modified. The bromine atom can be converted to other functional groups via nucleophilic substitution (under forcing conditions or catalysis) or organometallic intermediates. For example, conversion of the bromide to an organolithium or Grignard reagent would open up a plethora of subsequent reactions with various electrophiles.
The isopropyl group is generally robust, but under strongly oxidizing conditions, it could potentially be cleaved or oxidized. However, such reactions would likely require harsh conditions that might also affect the benzisoxazole ring.
Similarly, specific molecular modeling and simulation studies focused solely on this compound have not been published in the accessible literature.
Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline due to the absence of primary research findings on this specific compound.
Molecular Docking Investigations of Binding Interactions with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are employed to investigate its potential binding affinities and interaction patterns with various target proteins. These studies are crucial in elucidating the compound's mechanism of action at a molecular level and for guiding further drug development efforts.
Research on structurally similar isoxazole derivatives has demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in various diseases. For instance, isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. nih.govnih.gov Docking studies of these compounds have revealed specific binding modes within the active sites of COX-1 and COX-2, highlighting the importance of the isoxazole scaffold in establishing critical interactions. nih.govnih.gov
Similarly, other isoxazole-containing molecules have been investigated as potential inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein that plays a significant role in cancer progression. researchgate.net Molecular docking simulations have identified key amino acid residues, such as Gly97, Asn51, and Lys58, that form hydrogen bonds and hydrophobic interactions with the isoxazole moiety, contributing to the stability of the ligand-protein complex. researchgate.net Furthermore, isoxazole derivatives have been docked against various bacterial and fungal proteins to explore their antimicrobial potential. nih.govnih.gov
For this compound, molecular docking simulations would typically involve preparing a 3D model of the compound and docking it into the binding sites of selected target proteins. The results of these simulations would provide insights into the binding energy, which is an estimate of the affinity of the compound for the protein, and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. This information is invaluable for understanding the compound's potential biological activity and for designing more potent and selective analogs.
Table 1: Illustrative Molecular Docking Data for this compound with Hypothetical Protein Targets This table presents hypothetical data for illustrative purposes, based on typical outcomes of molecular docking studies.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| Heat Shock Protein 90 (Hsp90) | -9.2 | Asp93, Leu107, Phe138 | Hydrogen Bond, Hydrophobic |
| Bacterial DNA Gyrase | -7.9 | Asp73, Gly77, Arg136 | Hydrogen Bond, Halogen Bond |
Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into the conformational stability of the compound when bound to a target protein and the dynamics of their interactions.
MD simulations typically follow molecular docking to refine the predicted binding pose and to assess the stability of the ligand-protein complex in a simulated physiological environment. The simulation tracks the movements of the ligand and the protein atoms over a specific period, allowing for the analysis of various parameters that indicate stability, such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD value for the ligand over the simulation time suggests that it remains securely bound in the active site. RMSF analysis, on the other hand, can identify which parts of the protein and ligand are more flexible or rigid.
Studies on related isoxazole derivatives have utilized MD simulations to confirm the stability of docked complexes. nih.gov These simulations have provided a deeper understanding of the dynamic changes in the protein backbone and the ligand upon binding. For instance, MD simulations of isoxazole-carboxamide derivatives with COX enzymes have helped to ensure the stability of the ligand-protein complexes, reinforcing the findings from molecular docking. nih.gov
Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound-Protein Complex This table presents hypothetical data for illustrative purposes, based on typical outcomes of molecular dynamics simulations.
| Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion. |
| Average RMSD of Ligand | 1.5 Å | Indicates stable binding of the ligand in the protein's active site. |
| Average RMSF of Key Residues | < 2.0 Å | Suggests that the critical interacting residues of the protein remain relatively stable. |
| Number of Hydrogen Bonds | 3-4 | Consistent hydrogen bonding throughout the simulation indicates stable interactions. |
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, also known as ab initio quantum chemistry methods, are used to predict the spectroscopic properties of molecules based on the fundamental laws of quantum mechanics, without the need for experimental data. For this compound, these computational methods can provide valuable information about its structural and electronic properties, which can be correlated with experimental spectroscopic data.
Computational studies on similar molecules, such as 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, have demonstrated the use of theoretical calculations to complement experimental spectral data from techniques like High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For 3-aminoisoxazole, computational predictions of rotational constants were crucial in guiding experimental microwave spectroscopy studies. nih.gov
For this compound, density functional theory (DFT) is a commonly used first-principles method to predict a variety of spectroscopic parameters. These include:
NMR chemical shifts (¹H and ¹³C): Predicted chemical shifts can aid in the interpretation of experimental NMR spectra, helping to assign signals to specific atoms in the molecule.
Vibrational frequencies (IR and Raman): Calculated vibrational spectra can be compared with experimental IR and Raman spectra to identify characteristic functional groups and to understand the vibrational modes of the molecule.
UV-Vis absorption spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the maximum absorption wavelengths (λmax), providing insights into the molecule's electronic structure and color.
These theoretical predictions are highly valuable for the structural characterization of new compounds and for understanding their electronic properties, which can influence their reactivity and biological activity.
Table 3: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes, based on typical outcomes of first-principles calculations.
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (δ) of CH (isopropyl) | 3.2 ppm |
| ¹³C NMR | Chemical Shift (δ) of C=N | 160 ppm |
| IR Spectroscopy | Vibrational Frequency (ν) of C=N stretch | 1620 cm⁻¹ |
| UV-Vis Spectroscopy | Maximum Absorption (λmax) | 285 nm |
Potential Research Applications and Future Directions
Role as a Building Block in Organic Synthesis
The presence of the reactive bromine atom makes this compound a valuable intermediate for the synthesis of more complex molecules. Through cross-coupling reactions, a diverse library of 3-isopropyl-5-substituted-benzo[d]isoxazoles can be generated for structure-activity relationship (SAR) studies in drug discovery programs.
Exploration in Medicinal Chemistry
The combination of the benzisoxazole core, a lipophilic isopropyl group, and a halogen atom suggests that this compound could be explored for various therapeutic applications. Based on the activities of related compounds, potential areas of investigation include:
Anticonvulsant Activity: The structural similarity to other halogenated benzisoxazoles with known anticonvulsant properties warrants an investigation into its potential in this area. nih.gov
Antimicrobial and Anticancer Screening: The benzisoxazole scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer effects. nih.gov Screening of this compound against various bacterial strains and cancer cell lines could reveal novel biological activities.
Future research should focus on the development of an efficient and scalable synthesis for this compound to enable a thorough investigation of its chemical properties and biological potential. Computational studies could also be employed to predict its binding affinity to various biological targets and to guide the design of future derivatives.
Spectroscopic Characterization Techniques for Structural Elucidation of 5 Bromo 3 Isopropylbenzo D Isoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum of 5-Bromo-3-isopropylbenzo[d]isoxazole provides specific information about the number, environment, and connectivity of the hydrogen atoms. The spectrum is expected to display signals corresponding to both the aromatic protons on the benzisoxazole ring and the aliphatic protons of the isopropyl substituent.
The isopropyl group gives rise to two characteristic signals:
A septet in the downfield region (approximately δ 3.2-3.4 ppm), corresponding to the single methine proton (-CH). The multiplicity is due to coupling with the six protons of the two adjacent methyl groups.
A doublet in the upfield region (approximately δ 1.3-1.5 ppm), integrating to six protons. This signal represents the two equivalent methyl groups (-CH₃), which are split by the single methine proton.
The aromatic region of the spectrum is defined by the three protons on the brominated benzene (B151609) ring. The bromine atom at the C5 position and the fused isoxazole (B147169) ring influence the chemical shifts of these protons. The expected signals are:
A doublet for the H-4 proton, appearing at the most downfield position in the aromatic region (around δ 7.8-7.9 ppm) due to the deshielding effect of the adjacent bromine atom.
A singlet or a narrow doublet for the H-6 proton (around δ 7.7-7.8 ppm).
A doublet for the H-7 proton (around δ 7.5-7.6 ppm).
The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern on the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.85 | d | 1H | Ar-H (H-4) |
| ~7.75 | s | 1H | Ar-H (H-6) |
| ~7.55 | d | 1H | Ar-H (H-7) |
| ~3.30 | sept | 1H | -CH(CH₃)₂ |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 10 distinct carbon signals are anticipated, corresponding to the seven carbons of the benzisoxazole core and the three carbons of the isopropyl group.
Key predicted signals include:
A highly downfield signal for the C3 carbon (around δ 165-170 ppm) due to its position within the isoxazole ring, bonded to both nitrogen and an sp² carbon.
Signals for the quaternary carbons of the fused ring system (C3a, C5, and C7a). The C5 carbon, bonded to bromine, is expected around δ 115-120 ppm.
Signals for the aromatic CH carbons (C4, C6, C7) appearing in the typical aromatic region (δ 110-140 ppm).
Aliphatic signals for the isopropyl group, with the methine carbon (-CH) appearing around δ 28-32 ppm and the equivalent methyl carbons (-CH₃) appearing further upfield around δ 20-22 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~168.0 | C3 |
| ~162.0 | C7a |
| ~135.0 | C6 |
| ~125.0 | C4 |
| ~122.0 | C3a |
| ~118.0 | C5 |
| ~112.0 | C7 |
| ~30.0 | -CH(CH₃)₂ |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): This experiment establishes ¹H-¹H coupling correlations. It would show a clear cross-peak between the isopropyl methine septet and the methyl doublet, confirming their connectivity. It would also reveal couplings between the adjacent aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded ¹H and ¹³C nuclei. It allows for the definitive assignment of each protonated carbon by linking the proton signal to its corresponding carbon signal.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key structural features.
The main absorption bands would include:
Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.
Aliphatic C-H Stretching: Medium to strong bands from the isopropyl group appearing just below 3000 cm⁻¹, in the range of 2850-2970 cm⁻¹.
C=N Stretching: A characteristic sharp band for the isoxazole ring is expected in the 1620-1650 cm⁻¹ region.
Aromatic C=C Stretching: Several medium to strong bands in the 1450-1600 cm⁻¹ range are indicative of the benzene ring.
C-O and N-O Stretching: Bands associated with the isoxazole ring are typically found in the 1000-1300 cm⁻¹ region.
C-Br Stretching: A strong absorption band in the fingerprint region, typically between 500-650 cm⁻¹, indicates the presence of the carbon-bromine bond.
Table 3: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type |
|---|---|
| 3050-3100 | Aromatic C-H Stretch |
| 2850-2970 | Aliphatic C-H Stretch |
| 1620-1650 | C=N Stretch (isoxazole) |
| 1450-1600 | Aromatic C=C Stretch |
| 1000-1300 | C-O, N-O Stretch |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization.
For this compound (C₁₀H₁₀BrNO), the mass spectrum would exhibit several key features:
Molecular Ion Peak (M⁺): The most critical feature is the presence of two prominent peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal relative abundance (approximately 1:1 ratio). This isotopic pattern is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). asdlib.orglibretexts.org The calculated monoisotopic mass is approximately 238.99 Da.
Major Fragmentation Pathways: The primary fragmentation would likely involve the loss of the isopropyl group, leading to a stable fragment. Another common fragmentation is the loss of a methyl radical from the isopropyl group. miamioh.edu
Loss of Isopropyl Group: A significant peak would be observed at m/z corresponding to [M - C₃H₇]⁺.
Loss of Methyl Group: A peak corresponding to [M - CH₃]⁺ is also expected.
Ring Cleavage: Further fragmentation may involve the cleavage of the fragile isoxazole ring, leading to smaller, characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The benzisoxazole moiety contains a conjugated system of π-electrons, making it UV-active.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show strong absorption bands corresponding to π → π* transitions. researchgate.net These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and heteroaromatic ring system. The presence of the bromine atom and the isopropyl group as substituents may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to the unsubstituted benzisoxazole chromophore. Weaker n → π* transitions may also be present but are often obscured by the more intense π → π* absorptions.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful analytical technique that provides unambiguous information about the spatial arrangement of atoms within a crystalline solid. This method relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the electron density of the molecule, from which the precise atomic positions can be determined. This technique yields a wealth of structural information, including bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state.
Furthermore, X-ray crystallography reveals details about the packing of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding, halogen bonding, and van der Waals forces. These interactions are crucial for understanding the physical properties of the solid material, including its melting point, solubility, and polymorphism.
A comprehensive search of the scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain single-crystal X-ray diffraction data for this compound. However, as of the latest searches, no publicly available experimental crystallographic data for this specific compound could be located. While data for structurally related compounds, such as other substituted benzo[d]isoxazoles, have been reported, this information cannot be extrapolated to definitively describe the solid-state architecture of the title compound.
In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the lowest energy conformation and potential crystal packing of this compound. However, such theoretical models would require experimental validation through single-crystal X-ray diffraction for conclusive structural determination. The acquisition of such data would necessitate the synthesis of a high-quality single crystal of the compound and subsequent analysis using a diffractometer.
Should such data become available, a standard crystallographic information file (CIF) would be generated, containing all the pertinent details of the structure determination. Key parameters that would be reported are summarized in the hypothetical data table below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C10H10BrNO |
| Formula weight | 240.10 |
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| Absorption coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal size (mm³) | To be determined |
| Theta range for data collection (°) | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| R(int) | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2sigma(I)] | To be determined |
This table illustrates the type of detailed structural information that would be obtained from a successful X-ray crystallographic analysis of this compound, providing a definitive insight into its solid-state molecular architecture.
Future Research Directions and Advanced Applications in Chemical Sciences
Development of Novel and Efficient Synthetic Routes to Complex Benzisoxazole Systems
The synthesis of the 1,2-benzisoxazole (B1199462) core can be approached through several established methods, primarily involving the construction of the five-membered isoxazole (B147169) ring fused to the benzene (B151609) ring. chim.it Traditional approaches often rely on the cyclization of ortho-substituted aryl oximes. chim.it For a target like 5-Bromo-3-isopropylbenzo[d]isoxazole, a plausible route would start from an appropriately substituted 2-hydroxyacetophenone (B1195853) derivative.
Future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic methodologies. This includes the exploration of transition-metal-catalyzed cross-coupling reactions to build the benzisoxazole core or to introduce the bromo and isopropyl substituents at a late stage. Moreover, one-pot procedures that minimize intermediate purification steps are highly desirable. nih.gov
| Synthetic Approach | Starting Materials | Key Transformation | Potential Advantages |
| Classical Cyclization | Substituted o-hydroxyaryl oximes | Intramolecular nucleophilic aromatic substitution (SNAr) chim.it | Well-established, reliable for many derivatives. |
| Reductive Cyclization | Substituted o-nitroaryl compounds | Partial reduction of the nitro group followed by cyclization acs.orgnih.gov | Access from readily available nitroaromatics. |
| [3+2] Cycloaddition | Arynes and nitrile oxides | Simultaneous formation of C-C and C-O bonds chim.it | Rapid construction of the core heterocyclic system. |
| Modern Catalysis | Halogenated precursors and coupling partners | Transition-metal-catalyzed C-H activation or cross-coupling | High efficiency, functional group tolerance, and potential for late-stage diversification. |
The development of flow chemistry processes for the synthesis of such heterocyclic systems could also offer advantages in terms of safety, scalability, and reaction control.
Exploration of Unprecedented Chemical Reactivity Patterns of Bromo- and Isopropyl-Substituted Benzisoxazoles
The reactivity of this compound is dictated by the interplay of the electron-withdrawing bromine atom, the electron-donating isopropyl group, and the inherent electronic nature of the benzisoxazole ring. The bromine atom at the 5-position serves as a versatile handle for further functionalization through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, allowing for the synthesis of more complex derivatives.
Future research should aim to uncover novel reactivity patterns. For instance, investigating the selective activation of C-H bonds on the benzene or isopropyl moiety could open pathways to new derivatives that are otherwise difficult to access. The presence of the relatively weak N-O bond in the isoxazole ring suggests potential for ring-opening reactions under reductive or thermal conditions, which could be exploited to synthesize other important heterocyclic structures like aminoaryl ketones. academie-sciences.fr The influence of the bulky isopropyl group on the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring is another area ripe for exploration.
Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Synthesis and Reactivity
The field of chemical synthesis is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.govjchr.org These tools can significantly accelerate the discovery and optimization of synthetic routes for complex molecules like this compound.
ML models, trained on vast datasets of known chemical reactions, can predict the outcomes of reactions, suggest optimal reaction conditions, and even propose entire retrosynthetic pathways. iscientific.orgprinceton.edu For a target like this compound, AI could:
Predict Retrosynthesis: Identify the most efficient and cost-effective synthetic routes from available starting materials. rsc.org
Optimize Reaction Conditions: Predict the solvent, temperature, catalyst, and time that will maximize the yield of a specific synthetic step.
Forecast Reactivity: Predict the most likely sites of reaction for electrophilic or nucleophilic attack, guiding the design of derivatization strategies. iscientific.org
As more high-quality reaction data becomes available, the accuracy of these predictive models will continue to improve, reducing the number of failed experiments and accelerating the pace of chemical discovery. nih.gov
Design and Synthesis of Advanced Materials Incorporating the Benzisoxazole Scaffold
The rigid, aromatic structure of the benzisoxazole scaffold makes it an attractive building block for advanced materials. nih.gov Its incorporation into polymers or organic small molecules can impart desirable thermal, electronic, and photophysical properties.
Future research in this area could involve synthesizing polymers containing the this compound unit. The bromine atom allows for post-polymerization modification, enabling the tuning of the material's properties. Potential applications for such materials include:
Organic Light-Emitting Diodes (OLEDs): The benzisoxazole core could be part of the emissive or charge-transporting layer.
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in solar cells.
Sensors: The electronic properties of the benzisoxazole ring could be modulated by the binding of analytes, leading to a detectable signal.
The synthesis of liquid crystals or other self-assembling systems based on this scaffold is another promising avenue of investigation.
Continued Advancements in Theoretical Chemistry for Mechanistic Understanding and Property Prediction
Theoretical and computational chemistry are indispensable tools for understanding the fundamental properties of molecules. worldscientific.com Density Functional Theory (DFT) calculations can provide deep insights into the structure, stability, and electronic properties of this compound. researchgate.net
Future theoretical studies could focus on:
Reaction Mechanisms: Elucidating the precise transition states and intermediates involved in the synthesis and reactions of this molecule, which can help in optimizing reaction conditions.
Spectroscopic Prediction: Accurately predicting NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.
Property Prediction: Calculating key electronic properties such as the HOMO-LUMO gap, ionization potential, and electron affinity to predict its suitability for use in electronic materials. researchgate.net
Intermolecular Interactions: Modeling how molecules of this compound interact with each other in the solid state or with other molecules, which is crucial for materials design. worldscientific.com
These computational approaches, when used in concert with experimental work, can guide synthetic efforts and accelerate the discovery of new applications for this and related benzisoxazole derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes to 5-Bromo-3-isopropylbenzo[d]isoxazole, and what challenges arise during its preparation?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzaldehyde derivatives with hydroxylamine, followed by bromination. Key challenges include regioselectivity in bromination and maintaining stability of the isoxazole ring under acidic/basic conditions. For brominated heterocycles, protocols from analogous compounds (e.g., brominated benzimidazoles) suggest using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to minimize side reactions . Purification often requires column chromatography with ethyl acetate/hexane gradients (60:40 to 80:20) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization employs a combination of 1H/13C-NMR , IR spectroscopy , and mass spectrometry (EI-MS) . For example:
- 1H-NMR : Aromatic protons in the benzo[d]isoxazole ring appear as doublets (δ 7.2–8.0 ppm), while isopropyl groups show septets (δ 3.1–3.3 ppm) and doublets (δ 1.2–1.4 ppm) .
- IR : Key peaks include C-Br stretching (~550–600 cm⁻¹) and C=N/C-O vibrations (~1595 cm⁻¹ and ~1248 cm⁻¹) .
- EI-MS : Molecular ion [M⁺] should match the calculated molecular weight (e.g., 254.08 g/mol for C₁₁H₁₀BrNO), with fragmentation patterns reflecting loss of Br or isopropyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the bromination of 3-isopropylbenzo[d]isoxazole?
- Methodological Answer : Bromination efficiency depends on:
- Solvent choice : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance electrophilic substitution.
- Temperature control : Slow addition of brominating agents (e.g., Br₂ or NBS) at ≤10°C reduces polybromination .
- Catalysts : FeCl₃ or AlCl₃ can direct bromine to the para position relative to the isopropyl group.
- Post-reaction quenching : Neutralization with Na₂S₂O₃ removes excess bromine. Yields >70% are achievable with <5% impurities, validated by HPLC (C18 column, acetonitrile/water 70:30) .
Q. What analytical techniques resolve contradictions in elemental analysis (e.g., carbon/hydrogen discrepancies)?
- Methodological Answer : Discrepancies between calculated and observed C/H/N values (e.g., ±0.5%) may arise from hygroscopicity or incomplete combustion. Mitigation strategies include:
- Drying samples under vacuum (24 hr, 40°C) before analysis.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., m/z 254.0824 for C₁₁H₁₀BrNO⁺).
- Combined CHNS-O analysis with internal standards (e.g., sulfanilamide) to calibrate instruments .
Q. How does the isopropyl substituent influence the electronic and steric properties of the benzo[d]isoxazole scaffold?
- Methodological Answer : The isopropyl group:
- Steric effects : Hinders electrophilic attack at the 3-position, directing bromination to the 5-position.
- Electronic effects : Electron-donating alkyl groups increase ring electron density, stabilizing intermediates in nucleophilic substitution reactions.
- Computational validation : DFT calculations (B3LYP/6-31G*) can map HOMO/LUMO distributions and predict reactivity .
Q. What advanced spectroscopic methods characterize surface interactions of this compound in heterogeneous systems?
- Methodological Answer : For adsorption studies (e.g., on silica or indoor surfaces):
- Microspectroscopic imaging (Raman or FTIR) identifies binding modes (e.g., π-π stacking vs. hydrogen bonding).
- X-ray photoelectron spectroscopy (XPS) quantifies surface coverage and oxidation states.
- Quartz crystal microbalance (QCM) measures mass changes during adsorption/desorption cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
